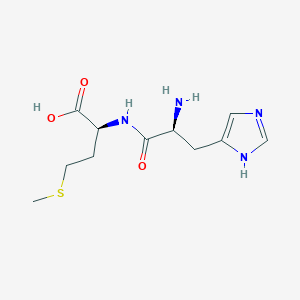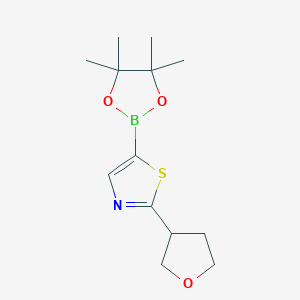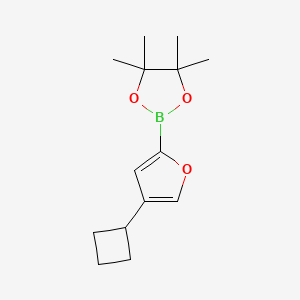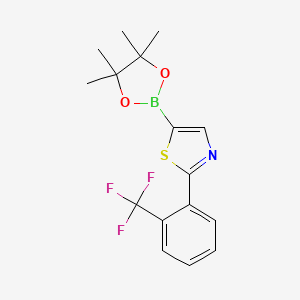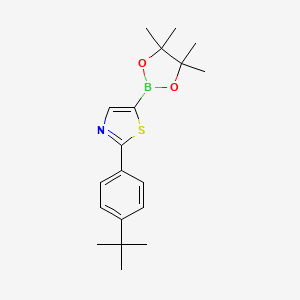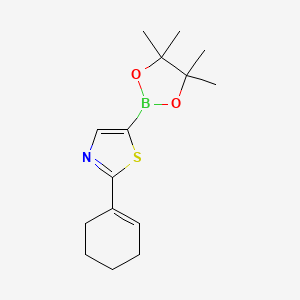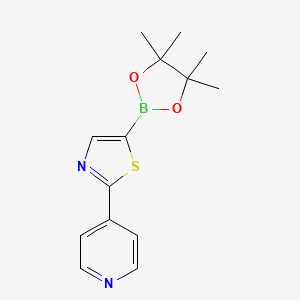
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester
描述
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester (2PTPE) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, such as in the synthesis of novel compounds, in the study of biochemical and physiological processes, and for the development of new drugs.
科学研究应用
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester is a versatile compound that can be used for a variety of scientific research applications. It can be used as a catalyst for organic reactions, as a reagent for organic synthesis, and as a starting material for the synthesis of novel compounds. It can also be used to study biochemical and physiological processes, and to develop new drugs.
作用机制
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester works by binding to specific proteins in the cell. This binding triggers a series of biochemical reactions that ultimately lead to the desired effect. For example, when 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester binds to a specific protein, it can activate or inhibit the activity of that protein, leading to changes in the cell's physiology.
Biochemical and Physiological Effects
The effects of 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester depend on the specific application. In general, however, it can affect the activity of proteins, hormones, and enzymes. It can also affect cell proliferation, cell differentiation, and cell death. In addition, it can affect the metabolism of carbohydrates, proteins, and lipids.
实验室实验的优点和局限性
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it can be used to study a variety of biochemical and physiological processes. However, there are some limitations. 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester is not very soluble in water, so it may not be suitable for some applications. Additionally, it can be toxic in high concentrations, so it should be used with caution.
未来方向
The potential future directions for 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester are vast. It could be used to develop new drugs, to study the effects of drugs on the body, to study the effects of environmental pollutants, and to study the effects of food on the body. Additionally, it could be used to study the effects of hormones and other signaling molecules on the body. Furthermore, it could be used to study the effects of genetic mutations on the body. Finally, it could be used to study the effects of aging on the body.
合成方法
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method is a reaction between pyridine-4-thiol and 5-boronic acid pinacol ester. This reaction is typically carried out in a solvent such as ethanol or dimethylsulfoxide (DMSO). The reaction is typically complete in about 30 minutes, producing a yield of about 95%.
属性
IUPAC Name |
2-pyridin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-5-7-16-8-6-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMDOASBWUROGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144834 | |
| Record name | Pyridine, 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester | |
CAS RN |
1402165-94-9 | |
| Record name | Pyridine, 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402165-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)

